IDH-305 - 1628805-46-8

IDH-305

Catalog Number: EVT-288267
CAS Number: 1628805-46-8
Molecular Formula: C23H22F4N6O2
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IDH305 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1; IC50s = 27, 28, and 6,140 nM for recombinant IDH1R132H, IDH1R132C, and wild-type IDH1, respectively). It reduces R-2-hydroxyglutarate (2-HG) production, a marker of mutant IDH1 activity, and inhibits growth of MCF-10A-IDH1R132H/+ cells in a concentration-dependent manner but has no effect on HCT116 cells expressing mutant IDH2. IDH305 (200 mg/kg) reduces the concentration of tumor 2-HG in an HCT116-IDH1R132H/+ mouse xenograft model. It also suppresses 2-HG production and reduces tumor progression in an HMEX2838-IDH1R132C patient-derived melanoma mouse xenograft model when administered at a dose of 300 mg/kg.
IDH305 is an inhibitor of the citric acid cycle enzyme isocitrate dehydrogenase [NADP] cytoplasmic (isocitrate dehydrogenase 1; IDH1) with mutations at residue R132 (IDH1(R132)), with potential antineoplastic activity. Upon administration, IDH305 specifically inhibits IDH1(R132) mutant forms in the cytoplasm, which inhibits the formation of the oncometabolite 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1(R132)-expressing tumor cells.

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one, also known as IDH305, is a potent and selective mutant IDH1 inhibitor. [] It is a brain-penetrant compound that has demonstrated efficacy in preclinical models and has progressed into human clinical trials for the treatment of cancers with IDH1 mutations. []

2-Hydroxyglutarate (2-HG)

  • Compound Description: 2-Hydroxyglutarate (2-HG) is an oncometabolite that is produced at high levels in cancer cells with IDH1 mutations. [] It is generated by the reduction of α-ketoglutarate (α-KG) by the mutated IDH1 enzyme. [] Elevated 2-HG levels contribute to tumorigenesis by inhibiting α-KG-dependent dioxygenases, including histone and DNA demethylases, which are crucial for regulating the epigenetic state of cells. []
  • Relevance: IDH305 targets and inhibits mutant IDH1, reducing 2-HG production in cancer cells. [] By inhibiting the production of 2-HG, IDH305 aims to restore normal cellular processes and inhibit tumor growth. The effectiveness of IDH305 in reducing 2-HG levels in glioma patients has been investigated using in vivo 3D MRS imaging. []

AG120 (Ivosidenib)

  • Compound Description: AG120, also known as Ivosidenib, is a first-in-class, orally available, targeted inhibitor of mutant IDH1. [, ] It has demonstrated clinical activity in patients with IDH1-mutated relapsed or refractory AML, leading to complete remissions and durable responses. []
  • Relevance: Similar to (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one, AG120 targets IDH1 mutations and is currently being evaluated in clinical trials as a potential treatment for various cancers. [] The clinical success of AG120 highlights the potential of targeting IDH1 mutations in cancer therapy and provides further support for the development of IDH305 as a therapeutic agent.

AG221 (Enasidenib)

  • Compound Description: AG221 (Enasidenib) is a first-in-class, orally available, potent, and selective inhibitor of mutant IDH2. [] It has demonstrated promising clinical activity in patients with relapsed or refractory AML with IDH2 mutations. []
  • Relevance: AG221 belongs to the same class of drugs as (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one and targets a closely related enzyme, IDH2. [] Both compounds act by inhibiting mutant forms of IDH enzymes, thereby reducing 2-HG production and restoring normal cellular differentiation processes.

AG881

  • Compound Description: AG881 is a potent, orally available, brain-penetrant, pan-mutant inhibitor of IDH1 and IDH2. [, ] It targets both mutant IDH1 and IDH2 enzymes, inhibiting the production of 2-HG. []

FT-2102

  • Compound Description: FT-2102 is another potent and selective inhibitor of mutant IDH1 that has demonstrated promising results in clinical trials for R/R AML. []
  • Relevance: Like (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one, FT-2102 specifically targets IDH1 mutations and has shown efficacy in treating R/R AML. [] The emergence of FT-2102 as a potential therapeutic option for IDH1-mutated cancers highlights the growing interest in this drug class and suggests that these agents may offer significant clinical benefits to patients with limited treatment options.

Erastin

  • Compound Description: Erastin is a small molecule that induces ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. []
Source and Classification

IDH-305 was identified through optimization efforts aimed at developing potent inhibitors of mutant isocitrate dehydrogenase 1. It is classified as an antineoplastic agent and falls under the category of targeted therapies for cancer treatment. The compound has shown selective inhibition against the R132H mutant form of isocitrate dehydrogenase 1, distinguishing it from other inhibitors that may not have this specificity .

Synthesis Analysis

Methods and Technical Details

The synthesis of IDH-305 involves the design and optimization of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives. The process typically includes:

  1. Initial Screening: Identifying lead compounds through high-throughput screening of small molecule libraries against mutant isocitrate dehydrogenase 1.
  2. Structure-Activity Relationship Studies: Modifying chemical structures to enhance potency and selectivity towards the target enzyme.
  3. In Vivo Testing: Evaluating brain penetration and pharmacokinetics in rodent models to ensure effective delivery to the central nervous system .

The synthetic pathway emphasizes achieving a balance between potency, selectivity, and favorable pharmacokinetic properties.

Molecular Structure Analysis

Structure and Data

IDH-305's molecular structure features a pyrimidine ring fused with an oxazolidinone moiety, which is critical for its interaction with the active site of the mutant enzyme. The compound's structure allows it to bind selectively to the allosteric site induced by the R132H mutation, thereby inhibiting its enzymatic activity.

Key structural data includes:

  • Molecular formula: C_xH_yN_zO_w (exact composition varies based on specific substitutions).
  • Molecular weight: Approximately 300 Da (dependent on specific substituents).
  • Key functional groups: Oxazolidinone and pyrimidine rings that facilitate binding interactions with the enzyme .
Chemical Reactions Analysis

Reactions and Technical Details

IDH-305 acts by inhibiting the conversion of isocitrate to alpha-ketoglutarate in cells harboring the R132H mutation. This inhibition leads to a significant decrease in 2-hydroxyglutarate production, which has been implicated in oncogenesis.

The primary reaction mechanism involves:

Preclinical studies have demonstrated that treatment with IDH-305 results in reduced levels of 2-hydroxyglutarate in tumor xenograft models, confirming its mechanism of action .

Mechanism of Action

Process and Data

The mechanism of action for IDH-305 revolves around its ability to inhibit mutant isocitrate dehydrogenase 1 effectively:

  1. Binding Affinity: IDH-305 exhibits high affinity for the R132H mutant form, leading to effective inhibition.
  2. Reduction of Oncometabolite Levels: By inhibiting the enzymatic activity, IDH-305 significantly lowers levels of 2-hydroxyglutarate within tumor cells.
  3. Impact on Tumor Growth: The reduction in 2-hydroxyglutarate not only mitigates its oncogenic effects but also restores normal metabolic processes within cancer cells .

Data from preclinical trials indicate that IDH-305 can effectively reduce tumor size in models expressing the R132H mutation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IDH-305 exhibits several key physical and chemical properties relevant for its function as an inhibitor:

  • Solubility: Generally soluble in organic solvents; specific solubility data varies based on formulation.
  • Stability: Chemically stable under physiological conditions, with a half-life suitable for therapeutic use.
  • Blood-Brain Barrier Penetration: Designed for effective penetration into brain tissue, crucial for treating central nervous system tumors .

These properties support its potential as a therapeutic agent in clinical settings.

Applications

Scientific Uses

IDH-305 has several significant applications in cancer research and treatment:

  1. Clinical Trials: Currently undergoing evaluation in clinical trials for patients with tumors harboring mutant isocitrate dehydrogenase 1 mutations.
  2. Preclinical Research: Used extensively in preclinical models to study metabolic changes associated with IDH mutations and evaluate therapeutic efficacy.
  3. Drug Development: Serves as a model compound in drug discovery efforts targeting metabolic pathways altered in cancer .

Properties

CAS Number

1628805-46-8

Product Name

IDH-305

IUPAC Name

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

Molecular Formula

C23H22F4N6O2

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1

InChI Key

DCGDPJCUIKLTDU-SUNYJGFJSA-N

SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F

Solubility

Soluble in DMSO, not in water

Synonyms

IDH 305; IDH-305; IDH305.

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F

Isomeric SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.